
3-Oxo-3-(5-propyl-isoxazol-3-yl)-propionic acid methyl ester
Übersicht
Beschreibung
3-Oxo-3-(5-propyl-isoxazol-3-yl)-propionic acid methyl ester, commonly known as “propyl-isoxazole-3-propionic acid methyl ester” or “PIPPA”, is a small molecule that has recently been studied for its potential role in various scientific and medical applications. PIPPA is a synthetic molecule with a unique structure that is composed of an isoxazole ring and a propionic acid ester. It has a molecular weight of 192.23 g/mol and a melting point of 54-56°C. PIPPA has a wide range of applications in scientific research, including the study of biochemical and physiological processes, as well as in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Antagonistic Properties for Bone Turnover
The compound, as part of a series of oxidized derivatives, has been identified as a potent antagonist of the alpha(v)beta(3) receptor. This finding is crucial because of its efficacy shown in in vivo models of bone turnover, leading to its selection for clinical development (Hutchinson et al., 2003).
Larvicidal Applications
Isoxazoles, including derivatives similar to the compound , have demonstrated significant larvicidal activity against Aedes aegypti larvae. This includes modifications in the C-5 side-chain, which enhance their effectiveness as larvicides (Silva-Alves et al., 2013).
Antiviral Activity
Compounds structurally related to 3-Oxo-3-(5-propyl-isoxazol-3-yl)-propionic acid methyl ester have shown notable antiviral activity. One example is a compound active against all human rhinovirus serotypes tested, with mean 50% effective concentration (EC50) values indicating its potency (Patick et al., 2005).
Catalytic Applications in Synthesis
Sulfuric acid esters, closely related to the compound, have been used as catalysts in various condensation reactions. These reactions include the synthesis of complex organic compounds, indicating the compound's potential utility in synthetic organic chemistry (Tayebi et al., 2011).
Biological Activity in Cancer Research
Derivatives containing isoxazole and isothiazole moieties, akin to the structure of the compound, have shown a synergistic effect with antitumor drugs. This indicates potential applications in enhancing the effectiveness of existing cancer treatments (Kletskov et al., 2018).
Eigenschaften
IUPAC Name |
methyl 3-oxo-3-(5-propyl-1,2-oxazol-3-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-3-4-7-5-8(11-15-7)9(12)6-10(13)14-2/h5H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHLOAOODRINPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NO1)C(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-3-(5-propyl-isoxazol-3-yl)-propionic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[2-Fluoro-5-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid](/img/structure/B1393725.png)
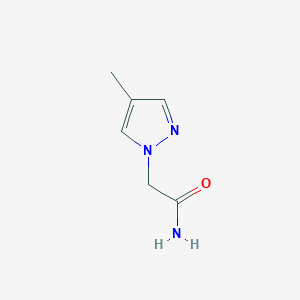

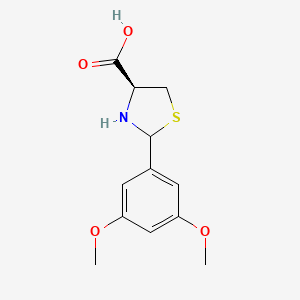
![7-Azaspiro[3.5]nonan-2-one](/img/structure/B1393735.png)
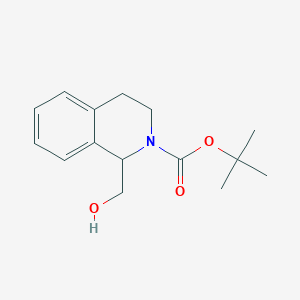

![N-[4-(propan-2-yl)phenyl][1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1393740.png)
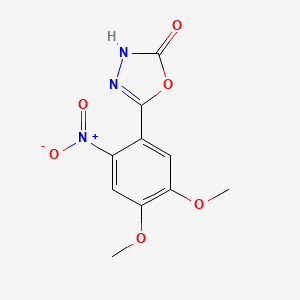

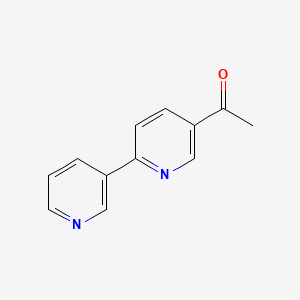
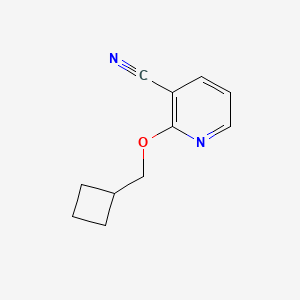
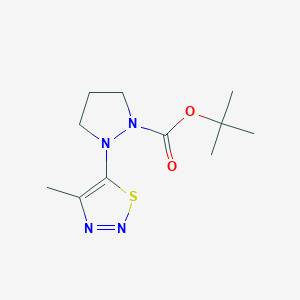
![1-(3,5-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B1393747.png)